
9(10H)-Acridinone, 10-methyl-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Acridinone, 10-methyl-2-nitro- is a chemical compound that belongs to the acridone family. Acridones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. This particular compound is characterized by the presence of a nitro group at the 2-position and a methyl group at the 10-position on the acridinone core.
Métodos De Preparación
The synthesis of 9(10H)-Acridinone, 10-methyl-2-nitro- typically involves the nitration of 10-methylacridinone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
9(10H)-Acridinone, 10-methyl-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group at the 10-position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions include 10-methyl-2-aminoacridinone and 10-carboxy-2-nitroacridinone, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9(10H)-Acridinone, 10-methyl-2-nitro- has several scientific research applications:
Biology: The compound is employed in the study of enzyme activities, particularly nitroreductases, due to its ability to undergo reduction reactions.
Medicine: Acridone derivatives, including 9(10H)-Acridinone, 10-methyl-2-nitro-, are investigated for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the development of fluorescent probes for imaging and diagnostic applications.
Mecanismo De Acción
The biological activity of 9(10H)-Acridinone, 10-methyl-2-nitro- is primarily attributed to its interaction with enzymes such as nitroreductases. The nitro group undergoes reduction to form an amino group, which can then participate in various biochemical pathways. This reduction process is often accompanied by a change in fluorescence properties, making the compound useful as a fluorescent probe for imaging applications.
Comparación Con Compuestos Similares
Similar compounds to 9(10H)-Acridinone, 10-methyl-2-nitro- include other nitro-substituted acridones and acridines. For example:
10-Methyl-2-aminoacridinone: This compound is the reduced form of 9(10H)-Acridinone, 10-methyl-2-nitro- and exhibits different chemical and biological properties.
2-Nitroacridine: Lacks the methyl group at the 10-position, leading to differences in reactivity and biological activity.
10-Methylacridinone: Lacks the nitro group, making it less reactive in reduction reactions but still useful in other synthetic applications.
The uniqueness of 9(10H)-Acridinone, 10-methyl-2-nitro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
58658-02-9 |
|---|---|
Fórmula molecular |
C14H10N2O3 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
10-methyl-2-nitroacridin-9-one |
InChI |
InChI=1S/C14H10N2O3/c1-15-12-5-3-2-4-10(12)14(17)11-8-9(16(18)19)6-7-13(11)15/h2-8H,1H3 |
Clave InChI |
WGLIJWFRDRLVPN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


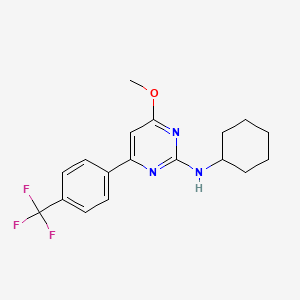
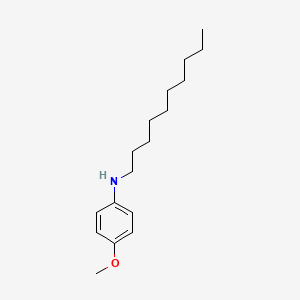
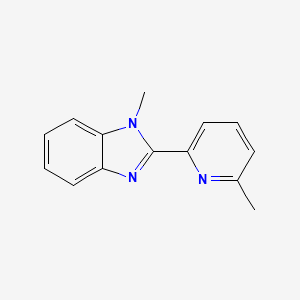
![N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide](/img/structure/B12932596.png)
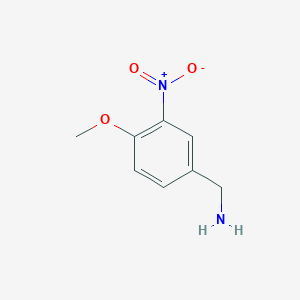
![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
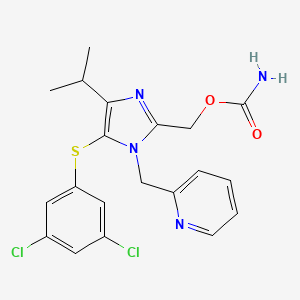

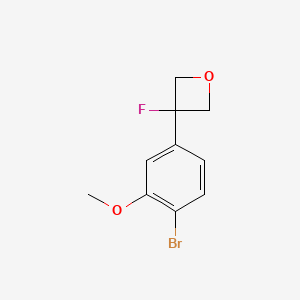
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)
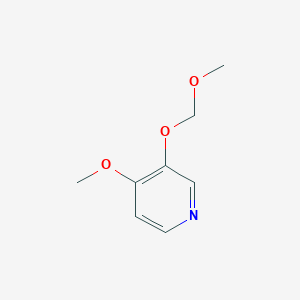
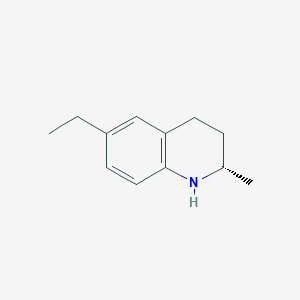
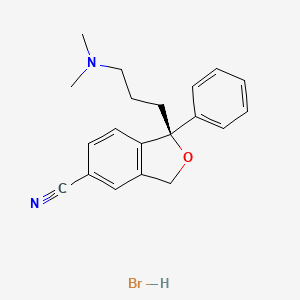
![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
